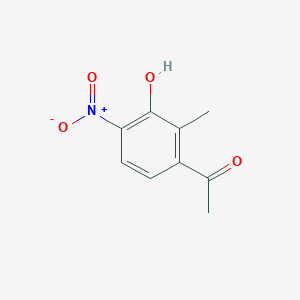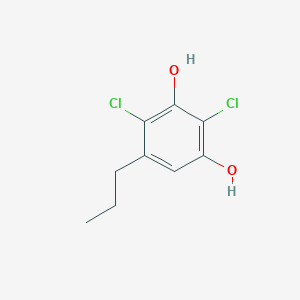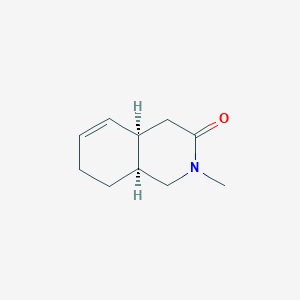![molecular formula C21H19N3O B14400014 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide CAS No. 88683-69-6](/img/structure/B14400014.png)
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a benzamide moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation. The structure of this compound includes a diazenyl group (-N=N-) linking two phenyl rings, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide typically involves the following steps:
Diazotization Reaction: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(1-phenylethyl)benzamide in an alkaline medium to form the azo compound.
The reaction conditions often include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt and ensuring a slightly basic environment during the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-Phenyldiazenyl]-1-naphthol
- **4-[(E)-Phenyldiazenyl]aniline
- **4-[(E)-Phenyldiazenyl]benzoic acid
Uniqueness
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of the N-(1-phenylethyl) group, which can influence its reactivity and interactions compared to other azo compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
88683-69-6 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-phenyldiazenyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19N3O/c1-16(17-8-4-2-5-9-17)22-21(25)18-12-14-20(15-13-18)24-23-19-10-6-3-7-11-19/h2-16H,1H3,(H,22,25) |
InChI Key |
GKZFBMDFIVMUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
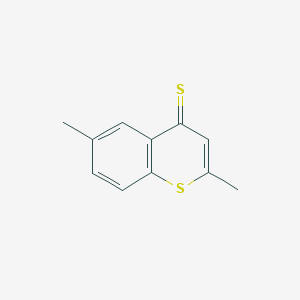
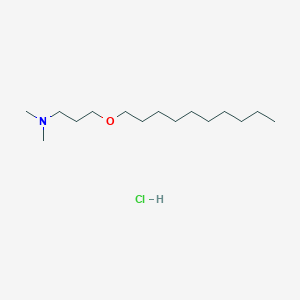
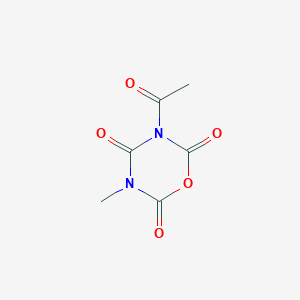

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
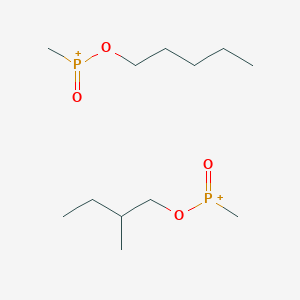
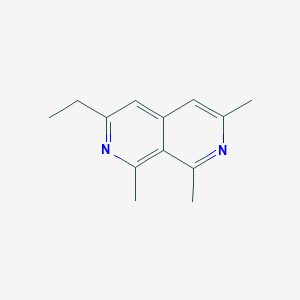
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
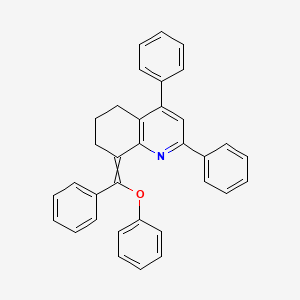
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
